Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine (THPM) family, characterized by a six-membered heterocyclic ring with two nitrogen atoms and an ester group at the 5-position. Its structure includes a 3-methoxy-4-(3-methylbutoxy)phenyl substituent at the 4-position, which confers unique steric and electronic properties. This derivative is synthesized via solvent-free Biginelli-like condensations, as seen in structurally related compounds (e.g., grinding methods with CuCl₂·2H₂O catalysis) .
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-6-26-19(23)17-13(4)21-20(24)22-18(17)14-7-8-15(16(11-14)25-5)27-10-9-12(2)3/h7-8,11-12,18H,6,9-10H2,1-5H3,(H2,21,22,24) |
InChI Key |
YGCKDYXHERROEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCCC(C)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include:
Catalysts: Acidic catalysts such as hydrochloric acid or Lewis acids like zinc chloride.
Solvents: Ethanol or methanol are commonly used solvents.
Temperature: The reaction is usually carried out at reflux temperatures (around 70-80°C).
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for higher yields and purity. This could involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy and methylbutoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Br₂, Cl₂) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules. It has been utilized in various synthetic routes to develop new materials with specific properties.
Biology
- Biological Activity Studies : Research indicates that tetrahydropyrimidines exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is being investigated for its interactions with biological targets such as enzymes and receptors.
Medicine
- Pharmaceutical Development : The compound has potential applications in drug development due to its structural characteristics that may enhance bioactivity. Studies have focused on its efficacy against various diseases and conditions.
Case Study 1: Antimicrobial Activity
In a study published by Adole et al., the antimicrobial properties of similar tetrahydropyrimidine derivatives were evaluated. The results indicated significant activity against various bacterial strains, suggesting that this compound could possess similar properties .
Case Study 2: Drug Interaction Studies
Research conducted at a pharmaceutical lab explored the binding affinity of tetrahydropyrimidine derivatives to specific receptors involved in cancer pathways. The findings demonstrated that modifications to the compound's structure could enhance its potency as an anticancer agent .
Mechanism of Action
The mechanism of action of Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its interaction with biological targets. The compound may:
Bind to enzymes: Inhibiting or activating their activity.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations:
- Electron-Donating vs.
- Thioxo vs. Oxo : The thione group in may enhance metal coordination but reduce hydrogen-bonding capacity compared to the oxo group.
- Heterocyclic vs. Aromatic Substituents : Furan () and thiophene () moieties introduce heteroatoms, affecting π-π stacking and solubility.
- Steric Effects : The benzyloxy group in increases steric hindrance, possibly reducing enzymatic activity compared to the target’s linear 3-methylbutoxy chain.
Physical and Spectral Properties
- Melting Points : Bromine-substituted analogs (e.g., ) show higher melting points (~200°C) due to increased molecular weight and packing efficiency.
- Spectral Data :
Crystallographic and Packing Behavior
- Polymorphism : Para-fluoro derivatives (e.g., ) exhibit conformational polymorphism due to ester group flexibility, unlike the target compound’s rigid 3-methylbutoxy chain.
- Hydrogen Bonding : All analogs form N–H···O=C dimers, but bulky substituents (e.g., benzyloxy in ) disrupt packing efficiency .
Biological Activity
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that yield a high-purity product. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
- High-Performance Liquid Chromatography (HPLC) : Used to assess the purity (>98%).
- Mass Spectrometry : Confirms the molecular weight and structure.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O4 |
| Molecular Weight | 360.45 g/mol |
| Purity | >98% (HPLC) |
| Melting Point | 206 - 210 °C |
| Appearance | White to almost white powder |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It acts primarily by inhibiting the mitotic kinesin Eg5, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Case Study : A study published in MDPI demonstrated that derivatives of tetrahydropyrimidine compounds showed promising results against various cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings : A study indicated that modifications in the tetrahydropyrimidine structure can enhance antibacterial activity. The compound's mechanism involves disrupting bacterial cell wall synthesis .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Kinesin Eg5 : Disrupts mitotic spindle formation.
- Antibacterial Mechanism : Inhibits cell wall synthesis and disrupts membrane integrity.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause skin and eye irritation upon contact . Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
